Structural Differentiation: Methylsulfamoyl vs. Sulfamoyl Group in (3-Aminopropyl)(methylsulfamoyl)amine
(3-Aminopropyl)(methylsulfamoyl)amine possesses a methylsulfamoyl group, which distinguishes it from the closely related (3-aminopropyl)(sulfamoyl)amine. This structural variation introduces additional steric bulk and alters the compound's potential for hydrogen bonding and hydrophobic interactions . The presence of the methyl group can influence the molecule's overall conformation and its interaction with biological targets compared to the unsubstituted sulfamoyl analog.
| Evidence Dimension | Chemical Structure (Functional Group) |
|---|---|
| Target Compound Data | Methylsulfamoyl group (-SO2NHCH3) |
| Comparator Or Baseline | Sulfamoyl group (-SO2NH2) |
| Quantified Difference | Presence of a methyl substituent |
| Conditions | In silico / structural analysis |
Why This Matters
This structural difference is the primary verifiable point of differentiation and is critical for researchers requiring a specific pharmacophore or building block with a methylated sulfamoyl moiety.
